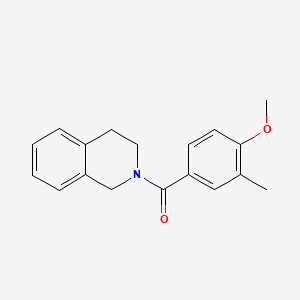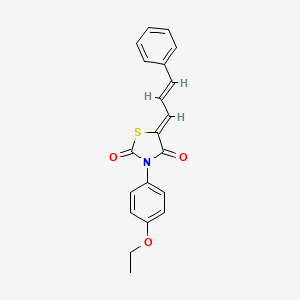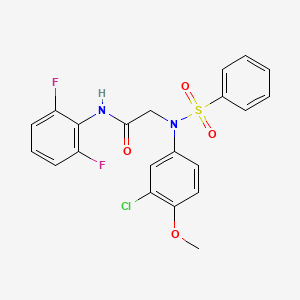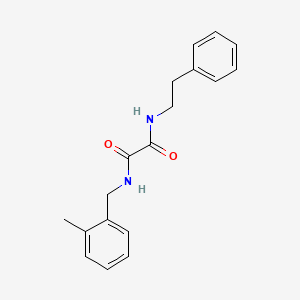
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MMPI, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MMPI is a tetrahydroisoquinoline derivative that has been synthesized using different methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation reaction.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various biological targets, including dopamine receptors and cancer cell signaling pathways. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline acts as a dopamine receptor antagonist by binding to dopamine receptors and blocking the binding of dopamine, which leads to a decrease in the release of dopamine and an increase in the concentration of dopamine in the synaptic cleft. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline also inhibits the growth of cancer cells by inhibiting the activation of cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including the inhibition of dopamine reuptake, the inhibition of cancer cell growth, and the induction of apoptosis. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high potency, selectivity, and ability to cross the blood-brain barrier. However, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, including the development of new synthetic methods for 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives, the optimization of its pharmacological properties, and the evaluation of its therapeutic potential in various diseases, such as Parkinson's disease, cancer, and neurodegenerative disorders. Additionally, the investigation of the molecular mechanisms underlying the biological effects of 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives may provide insights into the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to act as a dopamine receptor antagonist and to inhibit the reuptake of dopamine, which makes it a potential therapeutic agent for the treatment of Parkinson's disease. In cancer research, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and to induce apoptosis, which makes it a potential anticancer agent. In drug discovery, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxy-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-11-15(7-8-17(13)21-2)18(20)19-10-9-14-5-3-4-6-16(14)12-19/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXIPLMWJWZYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4771443.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4771457.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)

![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)


![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)